Structural Uniqueness Relative to the Closest Available Analog: N1-Benzoyl Substitution Versus N1-Unsubstituted 2-Hydroxybenzimidazole-5-carboxylate
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate possesses an N1-benzoyl substituent that distinguishes it from the nearest commercially prevalent analog, methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 106429-57-6, also known as 5-carboxybenzimidazolone methyl ester, MW 192.17, C9H8N2O3), which lacks any N1 substituent . The molecular weight difference alone is 296.28 vs. 192.17 Da, reflecting the addition of the benzoyl moiety (C7H5O, ~105 Da) at N1. This structural difference introduces a hydrogen-bond acceptor (carbonyl oxygen) and an aromatic ring capable of π-stacking, features entirely absent in the N1-unsubstituted analog.
| Evidence Dimension | N1 substitution and molecular weight |
|---|---|
| Target Compound Data | N1-benzoyl; MW 296.28 Da; formula C16H12N2O4 |
| Comparator Or Baseline | Methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 106429-57-6); N1-H (unsubstituted); MW 192.17 Da; formula C9H8N2O3 |
| Quantified Difference | ΔMW = 104.11 Da; additional benzoyl group (C7H5O) at N1; additional aromatic ring and H-bond acceptor |
| Conditions | Structural comparison based on chemical database records |
Why This Matters
Procurement of the N1-unsubstituted analog will result in a molecule lacking the benzoyl pharmacophore, fundamentally altering its binding profile in any target engagement assay.
